REACTION_CXSMILES
|
OC1C(C)=C2C(=CC=1)C(=O)OC2.[F:13][C:14]([F:31])([F:30])[S:15]([O:18][C:19]1[C:20]([CH3:29])=[C:21]2[C:25](=[CH:26][CH:27]=1)[C:24](=[O:28])[O:23][CH2:22]2)(=[O:17])=[O:16].C(N(CC)CC)C.FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O>ClCCl>[CH3:29][C:20]1[C:19]([O:18][S:15]([C:14]([F:30])([F:31])[F:13])(=[O:17])=[O:16])=[CH:27][CH:26]=[C:25]2[C:21]=1[CH2:22][O:23][C:24]2=[O:28] |f:0.1|
|
Name
|
4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate 5-Hydroxy-4-methyl-3H-isobenzofuran-1-one
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Quantity
|
46.8 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=C2COC(C2=CC1)=O)C.FC(S(=O)(=O)OC=1C(=C2COC(C2=CC1)=O)C)(F)F
|
Name
|
2-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
59.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
67.4 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
935 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
3.8 °C
|
Type
|
CUSTOM
|
Details
|
After stirring the reaction mixture for an additional 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with overhead stirrer under nitrogen
|
Type
|
CUSTOM
|
Details
|
the temperature <10° C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with water (200 mL)
|
Type
|
STIRRING
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Details
|
stirred with DARCO® KB (activated carbon, 25 g) for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The biphasic mixture was filtered over SOLKA FLOC®
|
Type
|
WASH
|
Details
|
washing with additional dichloromethane
|
Type
|
CUSTOM
|
Details
|
transferred to a reparatory funnel, whereupon it
|
Type
|
ADDITION
|
Details
|
was diluted with additional water (300 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with water (500 mL) and 10% brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dichloromethane solution was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
WASH
|
Details
|
eluted through a pad of silica gel (271 g) with 25% ethyl acetatehexanes
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated under vacuum with the product
|
Type
|
CUSTOM
|
Details
|
crystallizing during concentration
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
the solid washed with heptane
|
Type
|
CUSTOM
|
Details
|
dried under vacuum and nitrogen
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2COC(C2=CC=C1OS(=O)(=O)C(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |